molecular formula C16H16N2O4S B3304339 4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide CAS No. 921787-46-4

4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Cat. No.: B3304339
CAS No.: 921787-46-4
M. Wt: 332.4 g/mol
InChI Key: HRHMRZGAPLHLIM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

As mentioned earlier, a similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . This suggests that this compound might have similar effects on a molecular and cellular level.

Biochemical Analysis

Biochemical Properties

The 4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide plays a significant role in biochemical reactions. It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The application of this compound as a biologically active compound for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, one study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

Molecular Mechanism

The this compound exerts its effects at the molecular level. It has binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit polymerization of tubulin, which is consistent with the action of colchicine .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The this compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The this compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could also have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the indole ring .

Scientific Research Applications

4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide apart is its unique combination of the indole and sulfonamide moieties, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-18-15-8-3-12(9-11(15)10-16(18)19)17-23(20,21)14-6-4-13(22-2)5-7-14/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHMRZGAPLHLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
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4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
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4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
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4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
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4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
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4-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

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